molecular formula C13H15FN4O B11204391 N-(butan-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

N-(butan-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11204391
M. Wt: 262.28 g/mol
InChI Key: BUJUCIJSOUZDGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(butan-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorophenyl group, which can enhance its biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Attachment of the Butan-2-yl Group: This step involves the reaction of the triazole intermediate with a butan-2-yl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the click chemistry step and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: The major product would be the corresponding carboxylic acid.

    Reduction: The major product would be the corresponding amine.

    Substitution: The major product would depend on the nucleophile used in the reaction.

Scientific Research Applications

N-(butan-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the triazole ring can participate in hydrogen bonding and other interactions. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(butan-2-yl)-2-{[(4-fluorophenyl)methyl]amino}propanamide
  • N-(butan-2-yl)-2-[(4-fluorophenyl)amino]acetamide

Uniqueness

N-(butan-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of a triazole ring and a fluorophenyl group. This combination can result in enhanced biological activity and specificity compared to other similar compounds.

Properties

Molecular Formula

C13H15FN4O

Molecular Weight

262.28 g/mol

IUPAC Name

N-butan-2-yl-1-(4-fluorophenyl)triazole-4-carboxamide

InChI

InChI=1S/C13H15FN4O/c1-3-9(2)15-13(19)12-8-18(17-16-12)11-6-4-10(14)5-7-11/h4-9H,3H2,1-2H3,(H,15,19)

InChI Key

BUJUCIJSOUZDGX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CN(N=N1)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.